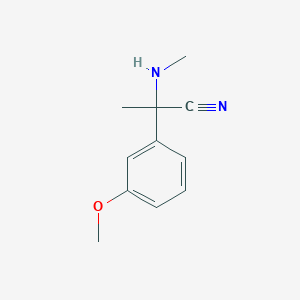
2-(3-Methoxyphenyl)-2-(methylamino)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenyl)-2-(methylamino)propanenitrile is an organic compound that belongs to the class of nitriles This compound features a methoxyphenyl group, a methylamino group, and a propanenitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-2-(methylamino)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and methylamine.
Formation of Intermediate: The aldehyde group of 3-methoxybenzaldehyde reacts with methylamine to form an imine intermediate.
Addition of Nitrile Group: The imine intermediate undergoes a nucleophilic addition with a cyanide source, such as sodium cyanide or potassium cyanide, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow reactors.
Catalysts and Solvents: Catalysts such as acids or bases may be used to accelerate the reaction, and solvents like ethanol or methanol can be employed to dissolve the reactants.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methoxyphenyl)-2-(methylamino)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction Products: Primary amines.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Methoxyphenyl)-2-(methylamino)propanenitrile depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.
Pathways Involved: It may influence biochemical pathways related to its functional groups, such as nitrile or methoxy groups.
Vergleich Mit ähnlichen Verbindungen
2-(3-Methoxyphenyl)-2-(methylamino)propanenitrile can be compared with other similar compounds:
Similar Compounds: 2-(3-Methoxyphenyl)-2-(ethylamino)propanenitrile, 2-(3-Methoxyphenyl)-2-(methylamino)butanenitrile.
Eigenschaften
CAS-Nummer |
691346-13-1 |
|---|---|
Molekularformel |
C11H14N2O |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
2-(3-methoxyphenyl)-2-(methylamino)propanenitrile |
InChI |
InChI=1S/C11H14N2O/c1-11(8-12,13-2)9-5-4-6-10(7-9)14-3/h4-7,13H,1-3H3 |
InChI-Schlüssel |
MMZXPJQETNQSGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#N)(C1=CC(=CC=C1)OC)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



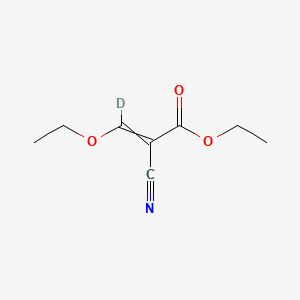
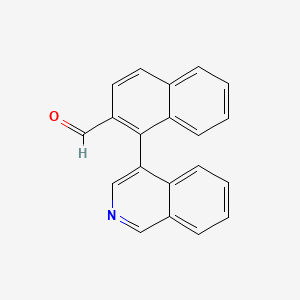
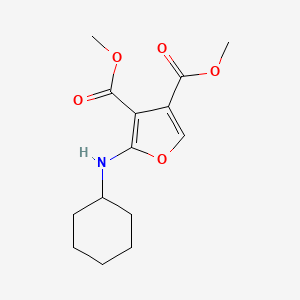
![4'-Fluoro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B12534219.png)

![Tributyl[2-methyl-5-(prop-1-EN-2-YL)phenyl]stannane](/img/structure/B12534225.png)
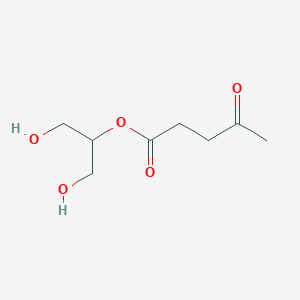
![4-{1-[2-(Dimethylamino)ethyl]-1H-imidazol-2-yl}aniline](/img/structure/B12534232.png)
![2-[(Cyanomethyl)sulfanyl]ethyl 4-methylbenzene-1-sulfonate](/img/structure/B12534238.png)
![5-[(2-Chlorophenyl)methoxy]pyrimidine-2,4-diamine](/img/structure/B12534239.png)
![4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(2-iodoethyl)benzene](/img/structure/B12534244.png)

![Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12534251.png)
